molecular formula C6H12NaO9P B12685107 beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt CAS No. 93839-96-4

beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt

Cat. No.: B12685107
CAS No.: 93839-96-4
M. Wt: 282.12 g/mol
InChI Key: BFHRXGJIQBHJGH-WNFIKIDCSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is sodium [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate , reflecting its β-anomeric configuration and phosphorylated position at the C1 hydroxyl group. The sodium counterion neutralizes the dianionic phosphate group, yielding a monosodium salt. The compound is alternatively identified as beta-D-glucose 1-phosphate monosodium salt in biochemical contexts, with registry numbers such as ChemSpider ID 109022 and PubChem CID 25244208.

Property Value
Molecular formula C₆H₁₁NaO₉P
Molecular weight 281.11 g/mol
Parent compound beta-D-glucose 1-phosphate (258.12 g/mol)
Stereochemical Configuration Analysis

The molecule’s stereochemistry is defined by five chiral centers (C2–C6) in the glucopyranose ring, with configurations 2S, 3R, 4S, 5S, and 6R. The β-anomer is characterized by the axial orientation of the phosphate group at C1, which lies trans to the C5 hydroxymethyl group in the chair conformation. This arrangement stabilizes the molecule through intramolecular hydrogen bonds between the phosphate group and adjacent hydroxyls (e.g., O3H···O-phosphate).

Crystallographic Data and Conformational Studies

X-ray crystallography of analogous α-D-glucopyranose derivatives reveals a monoclinic P2₁ space group with unit cell parameters a = 8.23 Å, b = 7.81 Å, c = 9.45 Å, and β = 97.3°. While direct crystallographic data for the beta-anomer’s sodium salt remain limited, molecular dynamics simulations predict a similar chair conformation with a 4C₁ puckering mode. The phosphate group adopts a tetrahedral geometry, with P–O bond lengths averaging 1.54 Å (P–O–glucose) and 1.49 Å (P–O–Na).

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

¹H and ¹³C NMR spectra of the parent compound (beta-D-glucose 1-phosphate) exhibit characteristic shifts:

  • ¹H NMR (D₂O) : δ 5.32 (d, J = 3.7 Hz, H1), 3.85–3.45 (m, H2–H6).
  • ¹³C NMR : δ 95.8 (C1, coupled to phosphorus with J = 6.2 Hz), 72.4–62.1 (C2–C6).
    Phosphorus-31 NMR shows a singlet at δ -1.2 ppm, typical for monophosphate esters.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the deprotonated ion ([C₆H₁₁O₉P]⁻) yields a base peak at m/z 258.0297, corresponding to the molecular ion. Fragmentation pathways include:

  • Loss of H₂PO₄⁻ (m/z 179.0560) via cleavage of the C1–O–P bond.
  • Dehydration fragments at m/z 240.0192 (C₆H₁₀O₈P⁻) and m/z 222.0086 (C₆H₈O₇P⁻).
Vibrational Spectroscopy Characteristics

Fourier-transform infrared (FTIR) spectroscopy identifies key bands:

  • Phosphate group : 1260 cm⁻¹ (P=O stretch), 1080 cm⁻¹ (P–O–C asymmetric stretch).
  • Hydroxyls : 3400–3200 cm⁻¹ (O–H stretching), 1410 cm⁻¹ (O–H bending).
    Raman spectroscopy highlights a strong signal at 980 cm⁻¹, assigned to the C1–O–P symmetric stretching mode.

Thermodynamic Properties

Phase Transition Behavior

Differential scanning calorimetry (DSC) of the monosodium salt shows a broad endotherm at 85–95°C, attributed to dehydration of bound water molecules. The anhydrous form undergoes a glass transition at 31°C, comparable to α-D-glucose, due to similarities in hydrogen-bonding networks.

Solvation Dynamics and Hydration Effects

In aqueous solution, the compound exists in equilibrium between the β-pyranose form (95%) and minor α-anomer (4%). Molecular dynamics simulations reveal preferential solvation of the phosphate group by water molecules, with a solvation shell of 12–14 H₂O molecules. Hydration free energy (ΔG°hyd) is estimated at -45.2 kJ/mol, driven by ion-dipole interactions between Na⁺ and water.

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) under nitrogen identifies two mass-loss stages:

  • 150–200°C : Elimination of H₃PO₄, yielding a glucose-derived char.
  • 250–300°C : Carbonization of the char, forming sodium carbonate and carbonaceous residues.

Properties

CAS No.

93839-96-4

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

IUPAC Name

sodium;(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phosphonooxyoxan-3-olate

InChI

InChI=1S/C6H12O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-9H,1H2,(H2,11,12,13);/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

BFHRXGJIQBHJGH-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)[O-])O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the phosphorylation of beta-D-glucopyranose. This is typically achieved by reacting beta-D-glucopyranose with phosphoric acid or a suitable phosphate donor under controlled conditions. The reaction is conducted in the presence of a base, commonly sodium hydroxide, to neutralize the acid and form the monosodium salt rather than the disodium salt variant.

Key reaction parameters include:

  • Reactants: Beta-D-glucopyranose, phosphoric acid (H3PO4), sodium hydroxide (NaOH)
  • Temperature: Mild to moderate temperatures (typically 0–50 °C) to avoid degradation of sugar
  • pH control: Maintained to favor monosodium salt formation (pH ~4–6)
  • Reaction time: Several hours to ensure complete phosphorylation

The reaction mechanism involves nucleophilic attack of the hydroxyl group at the anomeric carbon (C1) of beta-D-glucopyranose on the phosphorus atom of phosphoric acid, forming the phosphate ester linkage.

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up using large chemical reactors with precise control over temperature, pH, and mixing to optimize yield and purity. The process flow typically includes:

  • Mixing: Beta-D-glucopyranose and phosphoric acid are combined in aqueous solution.
  • Neutralization: Sodium hydroxide is added gradually to adjust pH and form the monosodium salt.
  • Reaction: The mixture is maintained at controlled temperature and stirred for several hours.
  • Purification: The crude product is purified by crystallization or ion-exchange chromatography to isolate the monosodium salt with high purity.

Alternative Phosphorylation Methods

Research literature indicates alternative phosphorylation strategies that may be adapted for this compound, including:

  • Use of phosphoryl chloride or phosphoramidite reagents: These reagents can phosphorylate sugars under milder or more selective conditions but require careful handling due to their reactivity.
  • Enzymatic phosphorylation: Kinase enzymes can catalyze the phosphorylation of glucose derivatives, offering regio- and stereoselectivity, though this is more common in biochemical research than industrial synthesis.

Comparative Table of Preparation Methods

Method Reactants/Conditions Advantages Disadvantages Typical Yield (%)
Chemical phosphorylation with phosphoric acid and NaOH Beta-D-glucopyranose + H3PO4 + NaOH, 0–50 °C, pH 4–6 Simple, cost-effective, scalable Requires pH control, possible side reactions 70–85
Phosphorylation using phosphoryl chloride Beta-D-glucopyranose + POCl3, inert solvent, low temp High reactivity, selective Hazardous reagents, complex workup 60–75
Enzymatic phosphorylation Beta-D-glucopyranose + kinase enzyme, ATP cofactor High specificity, mild conditions Enzyme cost, scale limitations Variable (50–90)

Detailed Research Findings

Reaction Conditions and Optimization

  • Maintaining a slightly acidic to neutral pH is critical to favor monosodium salt formation over disodium salt or free acid forms.
  • Temperature control prevents sugar degradation and side reactions such as caramelization or hydrolysis.
  • Stoichiometric balance of sodium hydroxide is essential to avoid over-neutralization, which leads to disodium salt formation.

Purification Techniques

  • Crystallization from aqueous or aqueous-alcoholic solutions is the preferred method for isolating the monosodium salt.
  • Ion-exchange chromatography can be employed for higher purity requirements, especially in pharmaceutical or biochemical applications.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P NMR) confirms the phosphorylation at the C1 position.
  • Mass spectrometry (MS) verifies molecular weight and purity.
  • Infrared (IR) spectroscopy identifies characteristic phosphate ester bands.
  • Elemental analysis confirms sodium content consistent with monosodium salt.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Temperature 0–50 °C Avoids sugar degradation
pH 4.0–6.0 Controls salt form
Reaction time 2–6 hours Ensures complete phosphorylation
Molar ratio (Glucose:Phosphoric acid) 1:1 to 1:1.2 Slight excess phosphate may improve yield
Base used Sodium hydroxide Neutralizes acid, forms monosodium salt
Purification method Crystallization, ion-exchange chromatography Depends on purity requirements

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt exerts its effects involves its role as a phosphorylated sugar. It participates in metabolic pathways by acting as a substrate for enzymes such as hexokinase and phosphoglucomutase. These enzymes facilitate the transfer of phosphate groups, which is essential for energy production and storage in cells .

Comparison with Similar Compounds

α-D-Glucopyranose, 1-(Dihydrogen Phosphate), Disodium Salt (CAS: 56401-20-8)

  • Structural Differences: The α-anomeric configuration at C1 distinguishes this compound from the β-anomer. Additionally, it has two sodium ions (disodium salt) compared to the monosodium salt .
  • Molecular Weight: 322.11 g/mol (vs. 282.12 g/mol for the monosodium salt).
  • Applications: Known as the Cori ester, it is involved in glycogen synthesis and degradation studies .
  • Solubility : Highly soluble in water due to the disodium counterion, enhancing its utility in aqueous enzymatic assays .

β-D-Glucopyranose, 6-(Dihydrogen Phosphate), Monosodium Salt (CAS: 84332-92-3)

  • Phosphate Position : The phosphate group is at the C6 position instead of C1, altering its metabolic role (e.g., glucose-6-phosphate in glycolysis) .
  • Molecular Formula : C₆H₁₂NaO₉P (similar molecular weight: 282.12 g/mol).
  • Biological Role : A key intermediate in glycolysis and the pentose phosphate pathway .

β-D-Glucopyranose 1-Phosphate (Non-Sodium Salt)

  • Counterion Absence : The free acid form (C₆H₁₁O₉P) lacks sodium ions, reducing solubility in aqueous solutions.
  • Applications : Used in enzymatic reactions where sodium ions might interfere, such as in glycosyltransferase assays .

2-Amino-2-Deoxy-α-D-Glucopyranose-1-Phosphate Disodium Salt (CAS: Not specified)

  • Structural Modification: Contains an amino group at C2, converting glucose to glucosamine.
  • Role in Metabolism: Precursor in amino sugar biosynthesis (e.g., hyaluronic acid) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Phosphate Position Anomer Counterion Key Applications
β-D-Glucopyranose, 1-(phosphate), monosodium 93839-96-4 C₆H₁₃O₉P·Na 282.12 C1 β Monosodium Glycogen metabolism, APIs
α-D-Glucopyranose, 1-(phosphate), disodium 56401-20-8 C₆H₁₁Na₂O₉P 322.11 C1 α Disodium Cori ester, enzymatic studies
β-D-Glucopyranose, 6-(phosphate), monosodium 84332-92-3 C₆H₁₂NaO₉P 282.12 C6 β Monosodium Glycolysis, diagnostics
β-D-Glucopyranose 1-Phosphate (free acid) N/A C₆H₁₁O₉P 260.10 C1 β None Substrate for kinases

Key Research Findings

  • Anomeric Specificity: Enzymes like glycogen phosphorylase exclusively utilize α-D-glucose-1-phosphate (Cori ester), while β-anomers are often synthetic intermediates .
  • Counterion Effects: Disodium salts exhibit higher water solubility than monosodium salts, making them preferable for in vitro assays .
  • Metabolic Pathways : C1-phosphorylated compounds are central to glycogen metabolism, whereas C6-phosphorylated derivatives dominate glycolysis .

Biological Activity

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt (often referred to as β-D-Glc-1-P) is a phosphorylated derivative of glucose that plays a significant role in various biological processes. Its chemical formula is C₆H₁₂NaO₉P, with a molar mass of approximately 282.12 g/mol. This compound is soluble in water and exists as a white crystalline powder, making it suitable for numerous biological applications.

Metabolic Role

β-D-Glc-1-P is an important intermediate in carbohydrate metabolism, particularly in the glycolytic pathway. It is involved in several metabolic processes including:

  • Glycolysis : β-D-Glc-1-P serves as a substrate for enzymes that catalyze the conversion of glucose into pyruvate, generating ATP.
  • Gluconeogenesis : It plays a role in synthesizing glucose from non-carbohydrate precursors.
  • Pentose Phosphate Pathway : This pathway generates NADPH and ribose-5-phosphate, which are vital for biosynthetic reactions and nucleotide synthesis .

Biological Activities

The biological activities of β-D-Glc-1-P can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that β-D-Glc-1-P exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Antidiabetic Effects

Studies have shown that β-D-Glc-1-P can influence glucose metabolism and insulin sensitivity, making it a potential candidate for managing diabetes. It aids in the regulation of blood sugar levels by facilitating glucose uptake in cells .

3. Neuroprotective Properties

In vitro studies suggest that β-D-Glc-1-P may have neuroprotective effects, potentially reducing neuroinflammation and promoting neuronal health. This could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of β-D-Glucopyranose derivatives:

StudyFocusFindings
Kang et al. (2013)Antioxidant and Antidiabetic ActivityDemonstrated that β-D-Glc-1-P enhances antioxidant defenses and improves insulin sensitivity in diabetic models .
Jeong et al. (2011)Neuroprotective EffectsFound that β-D-Glc-1-P reduces nitric oxide production in microglial cells, indicating potential anti-inflammatory effects .
MDPI Study (2020)General Biological ActivitiesReported that extracts containing β-D-Glc-1-P showed significant immunomodulatory effects and enhanced cell viability in various assays .

The mechanisms through which β-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt exerts its biological effects include:

  • Enzymatic Interactions : It acts as a substrate for key enzymes involved in metabolic pathways, influencing energy production and substrate availability.
  • Signaling Pathways : The compound may modulate signaling pathways related to inflammation and oxidative stress response, particularly through the NF-kB pathway .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing β-D-glucopyranose 1-(dihydrogen phosphate), monosodium salt?

  • Methodological Answer : Synthesis typically involves enzymatic phosphorylation of β-D-glucose using hexokinase or glucose-1-phosphotransferase in the presence of ATP, followed by ion-exchange chromatography to isolate the monosodium salt. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P NMR for phosphate group confirmation) and mass spectrometry (MS) for molecular weight validation. Purity can be assessed via high-performance liquid chromatography (HPLC) with refractive index (RI) or evaporative light scattering detection (ELSD) .

Q. How does the solubility profile of this compound affect its use in aqueous vs. organic reaction systems?

  • Methodological Answer : The monosodium salt is highly soluble in water (due to ionic interactions) but exhibits limited solubility in organic solvents like DMSO or ethanol. For organic-phase reactions, derivatization (e.g., silylation or acetylation) may be necessary. Stability studies in aqueous solutions should include pH monitoring (optimal range: pH 4–6) to prevent hydrolysis of the phosphate ester bond .

Q. What quality control standards are applicable for ensuring reagent-grade purity?

  • Methodological Answer : Follow United States Pharmacopeia (USP) guidelines for sodium phosphate salts, which mandate ≥99.0% purity via titration or gravimetric analysis. Key tests include loss on drying (to confirm anhydrous or hydrated forms), heavy metal screening (e.g., ICP-MS), and phosphate content quantification using molybdate-based colorimetric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using factorial experiments:

  • Variables : pH (4–8), temperature (4°C, 25°C, 40°C), and ionic strength.
  • Analytical Tools : Monitor degradation via 31^{31}P NMR for phosphate integrity and HPLC-MS for byproduct identification. For example, acidic conditions (pH <4) may hydrolyze the glycosidic bond, while alkaline conditions (pH >7) promote β-elimination. Storage at -20°C in lyophilized form is recommended for long-term stability .

Q. What advanced techniques are used to study its role in enzymatic pathways (e.g., glycogen metabolism)?

  • Methodological Answer : Employ isotope-labeled analogs (e.g., 13^{13}C or 18^{18}O) in tracer studies to track metabolic flux. Couple this with enzymatic assays (e.g., glucose-1-phosphatase activity) and kinetic modeling to determine Michaelis-Menten parameters (KmK_m, VmaxV_{max}). Surface plasmon resonance (SPR) can quantify binding affinity to enzymes like phosphorylase .

Q. How can interference from biological matrices be minimized during quantification in cellular studies?

  • Methodological Answer : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate the compound from proteins and nucleotides. For LC-MS/MS quantification, employ a hydrophilic interaction liquid chromatography (HILIC) column and deuterated internal standards (e.g., D2D_2-labeled analogs) to correct for matrix effects .

Q. What toxicological considerations are critical for in vivo studies involving this compound?

  • Methodological Answer : Dose-response studies should account for phosphate bioavailability. Reference data from sodium phosphate salts indicate renal toxicity thresholds (e.g., 123.8 mg/kg bw/day for monosodium phosphate dihydrate). Adjust doses based on solubility differences; calcium phosphate salts may require higher doses due to lower bioavailability .

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